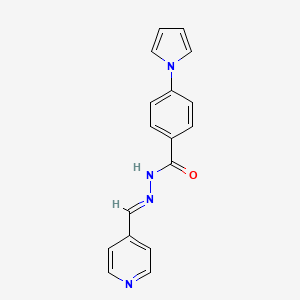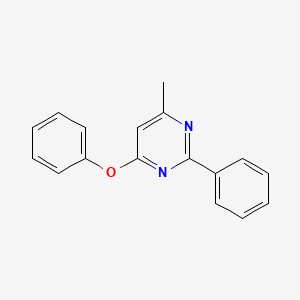
N-(3,5-dimethyl-1H-pyrazol-4-yl)-3-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,5-dimethyl-1H-pyrazol-4-yl)-3-methoxybenzamide, also known as DMP 840, is a chemical compound that has attracted the attention of researchers due to its potential applications in the field of medicinal chemistry. This compound is a selective antagonist of the metabotropic glutamate receptor 5 (mGluR5), which is a G protein-coupled receptor that is involved in various physiological processes such as synaptic plasticity, learning, and memory.
Wissenschaftliche Forschungsanwendungen
N-(3,5-dimethyl-1H-pyrazol-4-yl)-3-methoxybenzamide 840 has been extensively studied for its potential applications in the treatment of various neurological and psychiatric disorders such as anxiety, depression, schizophrenia, and addiction. The mGluR5 receptor has been implicated in the pathophysiology of these disorders, and selective antagonists such as N-(3,5-dimethyl-1H-pyrazol-4-yl)-3-methoxybenzamide 840 have been shown to modulate the activity of this receptor and improve the symptoms of these conditions.
Wirkmechanismus
The mechanism of action of N-(3,5-dimethyl-1H-pyrazol-4-yl)-3-methoxybenzamide 840 involves its selective binding to the mGluR5 receptor and inhibiting its activity. This receptor is involved in the regulation of glutamate neurotransmission, which is a key mediator of synaptic plasticity and learning and memory processes. By inhibiting the activity of this receptor, N-(3,5-dimethyl-1H-pyrazol-4-yl)-3-methoxybenzamide 840 can modulate the release of glutamate and improve the function of neural circuits that are disrupted in various neurological and psychiatric disorders.
Biochemical and Physiological Effects
N-(3,5-dimethyl-1H-pyrazol-4-yl)-3-methoxybenzamide 840 has been shown to have a number of biochemical and physiological effects that are related to its selective antagonism of the mGluR5 receptor. These effects include the modulation of synaptic plasticity, the regulation of neurotransmitter release, the improvement of cognitive function, and the reduction of anxiety and depression-like behaviors.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(3,5-dimethyl-1H-pyrazol-4-yl)-3-methoxybenzamide 840 in lab experiments is its high selectivity for the mGluR5 receptor, which allows for the specific modulation of this receptor without affecting other glutamate receptors. This selectivity also reduces the potential for off-target effects and improves the safety profile of the compound. However, one limitation of using N-(3,5-dimethyl-1H-pyrazol-4-yl)-3-methoxybenzamide 840 is its relatively low potency compared to other mGluR5 antagonists, which may require higher concentrations of the compound to achieve the desired effects.
Zukünftige Richtungen
There are several future directions for the research on N-(3,5-dimethyl-1H-pyrazol-4-yl)-3-methoxybenzamide 840 and its potential applications in the field of medicinal chemistry. One direction is the development of more potent and selective mGluR5 antagonists that can improve the efficacy and safety of this class of compounds. Another direction is the investigation of the molecular mechanisms underlying the effects of N-(3,5-dimethyl-1H-pyrazol-4-yl)-3-methoxybenzamide 840 on synaptic plasticity and learning and memory processes. Additionally, the potential applications of N-(3,5-dimethyl-1H-pyrazol-4-yl)-3-methoxybenzamide 840 in the treatment of other neurological and psychiatric disorders such as Parkinson's disease and autism spectrum disorder warrant further investigation.
Synthesemethoden
The synthesis of N-(3,5-dimethyl-1H-pyrazol-4-yl)-3-methoxybenzamide 840 involves the reaction of 3,5-dimethylpyrazole-4-carboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 3-methoxybenzamide in the presence of a base such as triethylamine. The resulting product is purified using column chromatography to obtain N-(3,5-dimethyl-1H-pyrazol-4-yl)-3-methoxybenzamide 840 in high yield and purity.
Eigenschaften
IUPAC Name |
N-(3,5-dimethyl-1H-pyrazol-4-yl)-3-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-8-12(9(2)16-15-8)14-13(17)10-5-4-6-11(7-10)18-3/h4-7H,1-3H3,(H,14,17)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAEUKNUWAZINCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)NC(=O)C2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dimethyl-1H-pyrazol-4-yl)-3-methoxybenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,6-dimethylphenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5693846.png)


![1,1'-[oxybis(1-oxo-2,1-ethanediyl)]dipyrrolidine](/img/structure/B5693867.png)
![4-[(2,2-dimethylpropanoyl)amino]-N-(4-methoxyphenyl)benzamide](/img/structure/B5693883.png)
![5-{[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5693890.png)
![N'-[(1-benzyl-1H-indol-3-yl)methylene]-4-ethylbenzenesulfonohydrazide](/img/structure/B5693895.png)
![3-amino-6-methyl-4-(2-thienyl)-5,6,7,8-tetrahydrothieno[2,3-b]-1,6-naphthyridine-2-carboxamide](/img/structure/B5693903.png)
![[(5-benzyl-6-methyl-2-phenyl-4-pyrimidinyl)thio]acetic acid](/img/structure/B5693907.png)

![2-benzyl-3-methyl-1-(1-piperidinyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5693926.png)
![N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-3-ethoxybenzamide](/img/structure/B5693932.png)

![2-methyl-3-[(3-nitrobenzyl)oxy]quinoxaline](/img/structure/B5693941.png)